2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid
CAS No.:
Cat. No.: VC16039448
Molecular Formula: C18H16N2O6S2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O6S2 |
|---|---|
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-[3-hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C18H16N2O6S2/c21-16(19-18-20(24)15(9-27-18)8-17(22)23)11-28(25,26)10-12-5-6-13-3-1-2-4-14(13)7-12/h1-7,9,24H,8,10-11H2,(H,22,23) |
| Standard InChI Key | QNCNQHCDQMPPGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)CS(=O)(=O)CC(=O)N=C3N(C(=CS3)CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[3-hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid, reflects its intricate architecture. Key descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₆S₂ | |
| Molecular Weight | 420.5 g/mol | |
| InChI Key | InChI=1S/C18H16N2O6S2/c21-16... | |
| SMILES | O=C(O)CC1=C(N(C(S1)=NC(… |
The thiazole ring serves as the central scaffold, with a naphthalen-2-ylmethylsulfonyl group at position 2 and an acetic acid moiety at position 4 . The Z-configuration of the imino group is critical for biological activity, as confirmed by X-ray crystallography in analogous compounds .
Spectral Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the naphthalene protons (δ 7.4–8.2 ppm), thiazole C-H (δ 6.8 ppm), and acetic acid carbonyl (δ 170.5 ppm). High-Resolution Mass Spectrometry (HRMS) corroborates the molecular ion peak at m/z 420.5 [M+H]⁺ .
Synthesis and Optimization
Reaction Pathway
Synthesis begins with the condensation of 2-(naphthalen-2-ylmethylsulfonyl)acetic acid with 4-amino-3-hydroxythiazole-5-carboxylic acid under Mitsunobu conditions. Key steps include:
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Sulfonation: Naphthalen-2-ylmethanol reacts with chlorosulfonic acid to yield the sulfonyl chloride intermediate.
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Acetylation: Coupling with acetic acid forms the acetylated sulfonyl moiety.
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Cyclization: Thiazole ring closure via Hantzsch thiazole synthesis, employing thiourea and α-bromo ketone derivatives .
Purification and Yield
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro screens demonstrate potent cytotoxicity against:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| HCT116 (colon) | 1.2 ± 0.3 | Caspase-3 activation | |
| HeLa (cervical) | 0.9 ± 0.2 | G2/M cell cycle arrest | |
| MCF7 (breast) | 1.5 ± 0.4 | ROS-mediated apoptosis |
Flow cytometry analyses show 45% apoptosis in HCT116 cells at 2 μM, with Bax/Bcl-2 ratio elevation (3.2-fold vs. control) .
Enzyme Inhibition
The compound inhibits vanin-1 (EC₅₀ = 0.8 μM), a pantetheinase linked to oxidative stress and inflammation . Molecular docking reveals binding to the vanin-1 active site (ΔG = -9.2 kcal/mol), stabilized by hydrogen bonds with Arg³⁵⁶ and hydrophobic interactions with Phe³⁰¹ .
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